7-Bromo-4,6-dichloroquinoline
Description
Significance of Quinoline (B57606) Derivatives in Organic Chemistry and Related Fields
Quinoline and its derivatives are fundamental building blocks in organic synthesis and are integral to the development of a wide array of functional molecules. researchgate.netchemrj.org The quinoline nucleus is a key structural motif found in numerous natural products and has been a prolific scaffold in medicinal chemistry, leading to the creation of a multitude of synthetic compounds with diverse pharmacological activities. orientjchem.orgchemrj.org The versatility of the quinoline ring system, which can undergo various chemical modifications, allows chemists to fine-tune the properties of the resulting molecules. orientjchem.orgresearchgate.net This adaptability has led to their use not only in drug discovery but also as ligands in organometallic catalysis, and in the development of sensors and luminescent materials. researchgate.net The ability to construct diverse libraries of quinoline-containing compounds through regioselective functionalization is a testament to their importance in modern synthetic chemistry. researchgate.net
Role of Halogenation in Modulating Quinoline Scaffold Properties and Reactivity
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold is a powerful strategy for modulating the physicochemical and biological properties of the parent molecule. Halogenation significantly alters a compound's electronic distribution, lipophilicity, metabolic stability, and binding affinity for biological targets. smolecule.compreprints.orgpreprints.orgmdpi.com For instance, the presence of a halogen can enhance a molecule's activity and in some cases, its ability to penetrate biological membranes. orientjchem.orgpreprints.org The position and nature of the halogen substituent are critical, as they can influence the reactivity of the quinoline ring, making it more or less susceptible to nucleophilic or electrophilic attack at specific positions. scispace.com This targeted modification allows for the rational design of quinoline derivatives with tailored properties for specific applications, from pharmaceutical agents to materials science. smolecule.com
Overview of Current Research Trajectories Involving 7-Bromo-4,6-dichloroquinoline
This compound is a triply halogenated quinoline that serves as a versatile intermediate in the synthesis of more complex molecules. The distinct electronic environment created by the bromine and two chlorine atoms at specific positions on the quinoline ring makes it a subject of interest for chemical synthesis and drug design. Research involving this compound and structurally related halo-quinolines often focuses on their utility as building blocks in the synthesis of novel compounds with potential biological activities. For example, the different halogen atoms can be selectively targeted in cross-coupling reactions, allowing for the stepwise and controlled construction of intricate molecular architectures. The study of such compounds contributes to a deeper understanding of structure-activity relationships in halogenated heterocyclic systems.
Scope and Objectives of Academic Inquiry into the Chemical Compound
Academic inquiry into this compound and its analogs is primarily driven by its potential as a synthetic intermediate. The objectives of such research include the development of efficient synthetic routes to this and related compounds, and the exploration of its reactivity in various chemical transformations. durham.ac.ukfuture-science.com A key area of investigation is the selective functionalization of the different carbon-halogen bonds, which allows for the creation of a diverse range of derivatives. By studying the chemical behavior of this compound, researchers aim to expand the toolkit of synthetic organic chemistry and to generate novel molecules that can be screened for a variety of applications, including in medicinal chemistry and materials science. The ultimate goal is to leverage the unique substitution pattern of this compound to design and synthesize new chemical entities with desired functions and properties.
Physicochemical Properties of this compound
Below is a table summarizing some of the key physicochemical properties of this compound and related compounds. These properties are crucial for understanding the compound's behavior in chemical reactions and biological systems.
| Property | This compound | 6-Bromo-4,7-dichloroquinoline sigmaaldrich.com | 7-Bromo-2,4-dichloroquinoline fluorochem.co.uk | 4,7-dichloroquinoline researchgate.net |
| Molecular Formula | C₉H₄BrCl₂N | C₉H₄BrCl₂N | C₉H₄BrCl₂N | C₉H₅Cl₂N |
| Molecular Weight | 276.95 g/mol | 276.95 g/mol | 276.94 g/mol | 198.04 g/mol |
| IUPAC Name | This compound | 6-bromo-4,7-dichloroquinoline | 7-bromo-2,4-dichloroquinoline | 4,7-dichloroquinoline |
| InChI Key | GIQVLZSBJZRDQY-UHFFFAOYSA-N | GIQVLZSBJZRDQY-UHFFFAOYSA-N | UFUBSBVMOXXACP-UHFFFAOYSA-N | Not Available |
| LogP | Not Available | Not Available | 4.33 | Not Available |
| H-Bond Acceptors | 1 | Not Available | 1 | Not Available |
| H-Bond Donors | 0 | Not Available | 0 | Not Available |
Synthetic Approaches
The synthesis of polysubstituted quinolines like this compound often involves multi-step sequences. While specific synthesis routes for this exact compound are not detailed in the provided results, general methods for preparing structurally similar compounds can be inferred. For instance, the synthesis of halogenated quinolines can involve the cyclization of appropriately substituted anilines with other reagents, followed by halogenation steps. scispace.com The preparation of 4,7-dichloroquinoline, a precursor to many other quinoline derivatives, is a well-established process. durham.ac.ukfuture-science.commdpi.com The introduction of a bromine atom can be achieved through electrophilic bromination of a quinoline intermediate. The precise sequence of halogenation and other functional group manipulations is key to achieving the desired substitution pattern.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4BrCl2N |
|---|---|
Molecular Weight |
276.94 g/mol |
IUPAC Name |
7-bromo-4,6-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-4-9-5(3-8(6)12)7(11)1-2-13-9/h1-4H |
InChI Key |
VOQVYRBDHUBQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 4,6 Dichloroquinoline and Analogous Derivatives
Retrosynthetic Analysis of 7-Bromo-4,6-dichloroquinoline
A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The primary disconnection points involve the carbon-halogen bonds and the formation of the quinoline (B57606) ring system itself.
A plausible retrosynthetic pathway for this compound is depicted below. The analysis begins by disconnecting the chloro and bromo substituents on the benzene (B151609) ring portion of the quinoline. This leads back to a simpler quinoline precursor, which can be further broken down to a substituted aniline and a three-carbon synthon required for the formation of the pyridine ring.
Scheme 1: Proposed Retrosynthetic Analysis of this compound
This analysis highlights two main strategic approaches for the synthesis:
Late-stage halogenation: This approach involves the synthesis of a pre-formed 4,6-dichloroquinoline, followed by the regioselective introduction of the bromine atom at the C-7 position.
Precursor-based assembly: This strategy relies on the construction of the quinoline ring from an appropriately substituted aromatic precursor, such as a halogenated aniline, that already contains the desired substitution pattern.
Precursor-Based Synthetic Routes to Halogenated Quinolines
Building the quinoline ring from appropriately substituted precursors is a common and versatile strategy. This approach offers good control over the final substitution pattern.
Utilization of Dichloroquinoline Isomers as Starting Materials
| Starting Material | Reagents and Conditions | Expected Product | Citation |
| 4,6-Dichloroquinoline | Br₂, Lewis Acid (e.g., FeBr₃) or NBS, H₂SO₄ | This compound | General electrophilic aromatic bromination principles libretexts.orglibretexts.org |
Table 1: Hypothetical Synthesis via Bromination of a Dichloroquinoline Isomer
Functionalization Strategies from Substituted Aromatic Precursors
A more common and often more regioselective approach involves the construction of the quinoline ring from a polysubstituted aniline. For the synthesis of this compound, a suitable starting material would be an aniline derivative bearing the corresponding halogen substituents. Classic quinoline syntheses such as the Skraup, Doebner-von Miller, or Conrad-Limpach reactions can then be employed. mdpi.com
For instance, the synthesis of 6-bromo-4-chloroquinoline has been achieved starting from 4-bromoaniline. researchgate.netatlantis-press.com A similar strategy could be envisioned for this compound, likely starting from an appropriately substituted aniline. A patent for the synthesis of the related 7-bromo-6-chloro-4(3H)-quinazolinone utilizes 2,4-dibromo-5-chlorobenzoic acid as a starting material, which is then converted to the corresponding aniline derivative. google.com This highlights the feasibility of building complex heterocyclic systems from highly functionalized aromatic precursors.
| Aniline Precursor | Reaction Type | Key Reagents | Resulting Quinoline Core | Citation |
| 4-Bromoaniline | Doebner-von Miller | α,β-Unsaturated carbonyl | 6-Bromoquinoline | mdpi.com |
| 4-Bromoaniline | Conrad-Limpach | β-Ketoester | 6-Bromo-4-hydroxyquinoline | researchgate.netatlantis-press.com |
| Substituted Aniline | Electrophilic Cyclization | N-(2-alkynyl)anilines, Br₂ | 3-Bromoquinoline | nih.gov |
Table 2: Examples of Halogenated Quinoline Synthesis from Substituted Anilines
Regioselective Synthesis and Halogen-Metal Exchange Reactions
Organometallic chemistry provides powerful tools for the regioselective functionalization of heterocyclic compounds, including quinolines.
Application of Organometallic Reagents (e.g., Lithium-Magnesium Reagents)
Halogen-metal exchange reactions are a cornerstone of modern organic synthesis, allowing for the conversion of a carbon-halogen bond into a carbon-metal bond. This organometallic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups. The synthesis of functionalized 7-chloroquinoline derivatives has been demonstrated using mixed lithium-magnesium reagents. durham.ac.uk This approach involves the generation of a magnesiated quinoline intermediate, which can then be trapped with an electrophile.
While a direct application to this compound is not available, a hypothetical route could involve the selective metalation of a tribromo- or dibromo-chloro-quinoline precursor, followed by quenching with a chlorine source. The regioselectivity of the halogen-metal exchange is often dictated by the relative lability of the C-X bond (I > Br > Cl) and the directing effects of other substituents on the ring.
| Substrate | Organometallic Reagent | Electrophile | Product | Citation |
| 7-Chloro-4-iodoquinoline | i-PrMgCl·LiCl | Various electrophiles | 4-Functionalized-7-chloroquinolines | durham.ac.uk |
| Bromoheterocycles | i-PrMgCl / n-BuLi | Various electrophiles | Functionalized heterocycles | General methodology |
Table 3: Application of Organometallic Reagents in Quinoline Functionalization
Directed Ortho-Metalation Approaches in Quinoline Synthesis
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on the presence of a directing group (DG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting organolithium species can then be trapped with an electrophile.
While no specific examples of DoM for the synthesis of this compound were found, the general principles of DoM could be applied. For instance, a suitably positioned directing group on a dichloroquinoline scaffold could direct metalation to the C-7 position, allowing for the subsequent introduction of a bromine atom. Common directing groups include amides, carbamates, and sulfoxides. The choice of the directing group and the reaction conditions are crucial for achieving the desired regioselectivity.
| General Substrate | Directing Group (DG) | Metalating Agent | Position of Functionalization |
| Aromatic/Heteroaromatic Ring | -CONR₂, -OCONR₂, -SO₂NR₂ | n-BuLi, s-BuLi, LDA | Ortho to DG |
| Quinoline with DG at C-8 | e.g., -NHCOR | n-BuLi | C-7 |
Table 4: General Principles of Directed Ortho-Metalation
Advanced Synthetic Transformations for Quinoline Derivatization
The functionalization of the quinoline scaffold is essential for modifying its chemical properties. Advanced synthetic methods provide precise control over the introduction of new functional groups and the construction of complex molecular architectures.
Nucleophilic Displacement Reactions on the Quinoline Core
The halogen substituents on the this compound core, particularly the chlorine atom at the C4 position, are susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups.
A common strategy involves the reaction of 7-chloroquinoline derivatives with nucleophiles such as thiols. nih.gov For instance, the synthesis of 7-chloro-(4-thioalkylquinoline) derivatives is achieved by the nucleophilic substitution of the C4-chloride with various hydroxyalkylthiols. nih.gov This reaction is typically conducted in the presence of a base, like triethylamine, in a suitable solvent such as ethanol. nih.gov The process often requires elevated temperatures and prolonged reaction times to ensure good yields. nih.gov The chemoselectivity of this reaction is noteworthy, as the hydroxyl group on the nucleophile does not interfere with the desired substitution. nih.gov Subsequent coupling of the resulting hydroxyl group with substituted benzoic acids can be performed using standard coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)-pyridine (DMAP). nih.gov
Table 1: Conditions for Nucleophilic Displacement on 7-Chloroquinoline Derivatives
| Reactant | Nucleophile | Solvent | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 7-chloroquinoline derivative | Hydroxyalkylthiols | Dry Ethanol | Triethylamine | Reflux (80 °C), 5 days, N₂ atmosphere | 52-65% | nih.gov |
Cycloaddition Reactions for Heterocyclic Annulation (e.g., Click Chemistry)
Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic, three-dimensional structures from planar arenes like quinoline. nih.gov These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org
Photochemical dearomative cycloaddition has been demonstrated as a viable strategy for the functionalization of quinolines. nih.gov For example, the photochemical cycloaddition between quinolines and alkenes can generate sterically congested products with high stereo- and regiocontrol. nih.gov These reactions can proceed through different pathways depending on the electronic state of the arene. nih.gov Direct irradiation often leads to meta-cycloadducts, while triplet sensitization can yield ortho and para adducts via a stepwise radical mechanism. nih.gov
While direct "click chemistry" on the this compound core is not extensively documented in the provided results, the principles of 1,3-dipolar cycloadditions are relevant. wikipedia.org For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a complementary method to the more common copper-catalyzed "click" reaction, providing access to different regioisomers of triazoles. nih.gov Such strategies could potentially be adapted to quinoline derivatives bearing alkyne or azide (B81097) functionalities to achieve heterocyclic annulation.
Table 2: Types of Cycloaddition Reactions
| Reaction Type | Description | Electron System | Key Features | Reference |
|---|---|---|---|---|
| Diels-Alder | Forms six-membered rings from a conjugated diene and a dienophile. | [4+2] | Thermally allowed, concerted mechanism, high stereospecificity. | fiveable.melibretexts.org |
| Photochemical Cycloaddition | Reaction between two π-bond species to form a four-membered ring. | [2+2] | Often thermally forbidden but photochemically allowed. | fiveable.melibretexts.org |
| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. | [3+2] | Used in Huisgen cycloadditions (Click Chemistry). | wikipedia.org |
Electrophilic and Radical Functionalization Methods
Direct C–H functionalization has become a powerful tool for derivatizing heterocyclic compounds, though achieving site-selectivity can be challenging. nih.govnih.gov For quinolines, the inherent electronic properties typically direct functionalization to specific positions. nih.gov
Recent advancements have enabled highly regioselective meta-C–H functionalization of pyridines and quinolines through a redox-neutral dearomatization-rearomatization process. nih.govresearchgate.net This catalyst-free method allows for the introduction of a variety of functional groups at the meta position, including trifluoromethyl, perfluoroalkyl, chloro, bromo, and iodo groups. nih.govresearchgate.net The strategy provides a versatile platform for diversification through both radical and ionic pathways and is suitable for late-stage functionalization. nih.gov The reaction proceeds by activating the heterocycle through dearomatization, followed by functionalization and subsequent rearomatization. researchgate.net
Catalytic Approaches in the Synthesis of Halogenated Quinolines
Catalysis plays a crucial role in the efficient and selective synthesis of quinoline derivatives. Both Brønsted acids and transition metals are employed to facilitate key bond-forming reactions.
Brønsted Acid Catalysis
Brønsted acids are effective catalysts for the synthesis of quinolines, particularly through the Friedländer annulation, which involves the condensation and cyclodehydration of a 2-amino aryl ketone with an α-methylene carbonyl compound. nih.gov
Homogeneous Catalysis : Traditional Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid have been widely used. nih.gov A greener approach describes the one-pot multicomponent synthesis of 2,4-diaryl-quinolines using hydrochloric acid as a promoter in water. ufms.br Another method involves the cyclization of N-alkyl anilines with alkynes or alkenes under metal- and solvent-free conditions using a Brønsted acid. rsc.org
Heterogeneous Catalysis : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. nih.gov For example, Brønsted acid sites integrated into layered graphitic carbon nitride (g-C3N4) have shown remarkable activity and recyclability in the Friedländer synthesis. nih.gov The acidic sites on the catalyst protonate the amine group, facilitating the condensation and subsequent cyclization steps to yield the quinoline product. nih.gov
Theoretical studies have also highlighted the role of Brønsted acid catalysis in reactions initially thought to be catalyzed by other means, such as halogen bonds. acs.orgacs.org In the reduction of quinoline by a Hantzsch ester, it was found that the reaction could proceed competitively through a pathway where the Hantzsch ester itself acts as a Brønsted acid to protonate the quinoline. acs.orgacs.org
Transition Metal Catalysis for Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable for forming C–C and C-heteroatom bonds, providing a powerful method for functionalizing halogenated quinolines. researchgate.net A wide range of metals, including palladium, nickel, copper, and iron, are used to catalyze reactions like Suzuki, Heck, Negishi, and Sonogashira couplings. researchgate.netnih.gov
For halogenated quinolines such as this compound, the different halogen atoms can potentially be functionalized selectively. For instance, the greater reactivity of iodo- and bromo-substituents compared to chloro-substituents in typical palladium-catalyzed couplings allows for stepwise derivatization.
A relevant strategy involves the preparation of organometallic intermediates from haloquinolines. The magnesiation of 7-chloro-4-iodoquinoline using i-PrMgCl·LiCl proceeds selectively at the C4 position, generating an organomagnesium species. durham.ac.uk This intermediate can then be reacted with various electrophiles or transmetalated to other metals (e.g., zinc) for subsequent cross-coupling reactions to introduce aryl or other functional groups. durham.ac.uk This approach demonstrates the utility of combining metal-halogen exchange with cross-coupling to build molecular complexity on the quinoline scaffold. durham.ac.uk
Table 3: Common Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst (Typical) | Coupling Partners | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Palladium (Pd) | Organoboron Reagent + Organic Halide | C-C | researchgate.net |
| Heck Coupling | Palladium (Pd) | Alkene + Organic Halide | C-C | researchgate.net |
| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | Organozinc Reagent + Organic Halide | C-C | nih.gov |
| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Terminal Alkyne + Organic Halide | C-C | researchgate.net |
Considerations for Scalable and Sustainable Synthetic Protocols
The industrial-scale synthesis of complex heterocyclic molecules such as this compound presents significant challenges that extend beyond mere chemical feasibility to encompass economic viability, environmental impact, and process safety. Traditional synthetic routes for quinoline derivatives, while well-established in laboratory settings, often rely on harsh reaction conditions, stoichiometric use of hazardous reagents, and multi-step procedures that generate substantial waste. acs.orgnih.govnih.gov Consequently, the development of scalable and sustainable protocols is a critical objective, guided by the principles of green chemistry to minimize the environmental footprint and enhance process efficiency. ijpsjournal.comnih.gov
Key challenges in the synthesis of polysubstituted haloquinolines typically involve the management of corrosive reagents like phosphorus oxychloride (POCl₃) for chlorination, high reaction temperatures often requiring specialized high-boiling point solvents like diphenyl ether, and complex purification processes to remove byproducts and residual catalysts. atlantis-press.comorgsyn.org Addressing these issues is paramount for any commercially viable manufacturing process.
Sustainable and scalable approaches focus on several key areas: catalysis, alternative solvents, energy efficiency, and process intensification. The goal is to develop protocols that are not only high-yielding but also safer, more energy-efficient, and produce less waste. researchgate.net
Catalytic Systems and Reagent Selection
A primary focus of sustainable synthesis is the replacement of stoichiometric reagents with catalytic alternatives. For instance, traditional Friedländer or Conrad-Limpach cyclizations often require strong acids or bases in large quantities. jocpr.commdpi.com Modern approaches explore the use of reusable solid acid catalysts, such as silica-supported sulfuric acid or Nafion resins, which can be easily recovered and reused, thereby reducing waste and simplifying product purification. mdpi.com For chlorination steps, moving away from hazardous reagents like POCl₃ towards alternative, less corrosive systems is a key goal.
Alternative Energy Sources and Solvents
Conventional heating methods that require long reaction times at high temperatures are significant contributors to the energy consumption of a chemical process. nih.gov Innovative energy sources such as microwave irradiation and ultrasound have been shown to dramatically accelerate reaction rates for quinoline synthesis, often leading to higher yields and cleaner reaction profiles in a fraction of the time. frontiersin.org
Solvent selection is another cornerstone of green chemistry. Many classical quinoline syntheses employ toxic, high-boiling point, or chlorinated solvents. orgsyn.org The development of protocols that utilize greener solvents like water, ethanol, ionic liquids, or deep eutectic solvents is a significant step towards sustainability. ijpsjournal.com Furthermore, solvent-free "neat" reactions, where the reactants are mixed without any solvent, represent an ideal scenario, minimizing solvent-related waste and cost. jocpr.comresearchgate.net
Process Intensification and Atom Economy
Process intensification aims to combine multiple reaction steps into a single, continuous operation, often referred to as a one-pot or tandem reaction. This approach minimizes the need for isolating and purifying intermediates, which saves time, reduces solvent use, and decreases waste generation. mdpi.com For a molecule like this compound, a one-pot strategy could potentially combine the initial cyclization with subsequent halogenation steps.
Continuous flow chemistry offers a powerful platform for scaling up synthesis safely and efficiently. durham.ac.uk Reactions are performed in a continuously flowing stream within a reactor, allowing for precise control over reaction parameters like temperature and pressure. This enhances safety, particularly for exothermic reactions, and can lead to higher yields and purity compared to batch processing.
The following table provides a comparative overview of traditional versus sustainable approaches for key transformations in haloquinoline synthesis.
| Parameter | Traditional Protocol | Sustainable Protocol |
|---|---|---|
| Catalyst/Reagent | Stoichiometric strong acids (e.g., H₂SO₄) or corrosive reagents (e.g., POCl₃) | Reusable heterogeneous catalysts (e.g., solid acids, nanocatalysts) nih.gov |
| Solvent | High-boiling, non-polar solvents (e.g., Dowtherm A, Diphenyl ether) orgsyn.org | Green solvents (e.g., water, ethanol) or solvent-free conditions ijpsjournal.comresearchgate.net |
| Energy Source | Conventional heating (reflux) for extended periods | Microwave irradiation or continuous flow heating for rapid reactions frontiersin.org |
| Process Type | Multi-step batch processing with intermediate isolation | One-pot tandem reactions or continuous flow synthesis mdpi.comdurham.ac.uk |
| Waste Generation | High (significant solvent and reagent waste) | Low (minimized solvent use, recyclable catalysts) |
| Safety | Use of highly corrosive and hazardous materials | Improved safety through milder reagents and controlled flow chemistry |
By integrating these green chemistry principles, the synthesis of this compound and its analogs can be transitioned from a resource-intensive laboratory procedure to a scalable, economically viable, and environmentally responsible industrial process.
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Techniques for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. A detailed analysis for 7-Bromo-4,6-dichloroquinoline would require experimental data showing the chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J) for each proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would display a series of peaks, each corresponding to a unique carbon atom in the structure.
Two-Dimensional NMR Techniques (e.g., HSQC)
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a 2D NMR technique that correlates the signals of directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of proton and carbon signals.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the C-Cl, C-Br, and aromatic C-H and C=C bonds.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy is instrumental in probing the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, key information about the molecular structure and electron distribution can be obtained.
Due to a lack of publicly available experimental data, the specific UV-Vis absorption maxima for this compound cannot be definitively provided. However, based on the quinoline (B57606) scaffold and the presence of auxochromic chloro and bromo substituents, it is anticipated that the compound would exhibit characteristic absorption bands in the UV region. These bands would correspond to π→π* and n→π* electronic transitions within the aromatic system. The precise wavelengths and intensities of these absorptions would be influenced by the solvent polarity and the electronic effects of the halogen atoms.
| Parameter | Value |
| Anticipated λmax (nm) | Data not available |
| Molar Absorptivity (ε) | Data not available |
| Solvent | Data not available |
| Electronic Transitions | Expected π→π* and n→π* |
Table 1: Anticipated UV-Vis Spectroscopic Data for this compound. This interactive table will be updated as experimental data becomes available.
Mass Spectrometry-Based Characterization
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-resolution mass spectrometry is critical for determining the exact molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₉H₄BrCl₂N), the calculated monoisotopic mass is 274.8904 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition.
| Parameter | Value |
| Molecular Formula | C₉H₄BrCl₂N |
| Calculated Monoisotopic Mass | 274.8904 g/mol |
| Measured Mass (Expected) | ~274.8904 g/mol |
| Mass Accuracy (ppm) | Data not available |
Table 2: High-Resolution Mass Spectrometry Data for this compound. This interactive table highlights the expected precision of HRMS analysis.
Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and then fragmented to produce a characteristic spectrum of product ions. While specific experimental ESI-MS/MS data for this compound is not available in the public domain, this technique would be invaluable for structural confirmation. The fragmentation pattern would provide insights into the connectivity of the atoms within the molecule.
Electron ionization is a more energetic ionization method that often results in extensive fragmentation of the analyte. The resulting mass spectrum provides a "fingerprint" that is characteristic of the compound's structure. For this compound, the EI-MS spectrum would be expected to show a prominent molecular ion peak, along with fragment ions corresponding to the loss of halogen atoms and other neutral fragments. The isotopic pattern of the molecular ion peak would be particularly informative due to the presence of bromine and chlorine, which have distinctive natural isotopic abundances.
The fragmentation pathways of this compound under mass spectrometric conditions can be predicted based on the known fragmentation patterns of related halogenated quinolines. Common fragmentation pathways would likely involve the sequential loss of chlorine and bromine radicals or hydrogen halides. The stability of the quinoline ring would likely lead to fragment ions where the core heterocyclic structure is preserved. A detailed analysis of the product ion spectra from tandem mass spectrometry experiments would be necessary to definitively elucidate the specific fragmentation mechanisms.
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data, including crystal system, space group, unit cell dimensions, or atomic coordinates for this compound, could be located.
Chromatographic Purification and Analytical Methods
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Specific TLC conditions, such as eluent systems and corresponding Rf values for monitoring reactions involving this compound, have not been reported.
Column Chromatography for Compound Isolation
Detailed protocols for the purification of this compound using column chromatography, including the choice of stationary and mobile phases, are not described in the available literature.
To fulfill the user's request, further original research to synthesize and characterize this compound would be required. Such research would need to include X-ray diffraction analysis to determine its solid-state structure and the development of specific chromatographic methods for its analysis and purification. Without such primary data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Computational and Theoretical Investigations of 7 Bromo 4,6 Dichloroquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering deep insights into the molecular and electronic properties of compounds. For a molecule like 7-Bromo-4,6-dichloroquinoline, DFT would be the method of choice to explore its fundamental characteristics.
Optimization of Molecular Geometry and Conformational Analysis
A crucial first step in any computational study is the optimization of the molecule's three-dimensional structure. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles of the quinoline (B57606) core and its substituents.
Given the rigid nature of the quinoline ring system, significant conformational flexibility is not expected. However, minor variations in the orientation of the chloro and bromo substituents would be meticulously analyzed to confirm the most stable conformation.
Table 1: Hypothetical Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C4-Cl | Data not available |
| Bond Length | C6-Cl | Data not available |
| Bond Length | C7-Br | Data not available |
| Bond Angle | C3-C4-C4a | Data not available |
| Bond Angle | C5-C6-C7 | Data not available |
| Dihedral Angle | Cl-C4-C4a-C8a | Data not available |
Note: This table is for illustrative purposes only. The values are dependent on the specific computational method and basis set used.
Electronic Structure Elucidation (HOMO-LUMO Energies)
Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. For this compound, the presence of electronegative halogen atoms would be expected to influence the energies of these frontier orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only and the actual values would be determined through specific DFT calculations.
Potential Energy Surface Analysis
A potential energy surface (PES) analysis provides a comprehensive map of the energy of a molecule as a function of its geometry. While extensive conformational searches are less critical for a rigid molecule like this compound, a PES scan could be employed to investigate the rotational barriers of any non-aromatic substituents, should they be present in a derivative. For the parent compound, this analysis would primarily confirm the stability of the optimized planar structure.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results to validate the computational model and provide a more detailed interpretation of the experimental spectra.
Theoretical NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the theoretical ¹³C and ¹H NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the assignment of signals to specific atoms within the molecule.
Table 3: Hypothetical Calculated vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Calculated ¹H Shift | Experimental ¹H Shift |
| C2 | Data not available | Data not available | H2 | Data not available |
| C3 | Data not available | Data not available | H3 | Data not available |
| C4 | Data not available | Data not available | ||
| C5 | Data not available | Data not available | H5 | Data not available |
| C6 | Data not available | Data not available | ||
| C7 | Data not available | Data not available | ||
| C8 | Data not available | Data not available | H8 | Data not available |
| C4a | Data not available | Data not available | ||
| C8a | Data not available | Data not available |
Note: This table is for illustrative purposes only. Experimental data is required for comparison.
Vibrational Frequency Analysis and Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. The calculated vibrational spectrum can be a powerful tool for assigning the various peaks in an experimental IR or Raman spectrum to specific molecular motions, such as stretching, bending, and torsional modes.
A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other limitations of the computational method.
Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| Data not available | Data not available | C-H stretch |
| Data not available | Data not available | C=C stretch |
| Data not available | Data not available | C-Cl stretch |
| Data not available | Data not available | C-Br stretch |
| Data not available | Data not available | Ring deformation |
Note: This table is for illustrative purposes only. The assignments are based on the analysis of the calculated vibrational modes.
Chemical Reactivity Prediction and Mechanistic Studies
Frontier Molecular Orbital (FMO) Theory Application
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the regions most involved in electron donation and acceptance, respectively. This information is critical for predicting how the molecule will interact with other reagents.
Table 2: Illustrative FMO Data for a Dichloro-substituted Quinoline
| Parameter | Energy (eV) |
| HOMO | -6.78 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 5.53 |
| Note: This table presents hypothetical data to illustrate FMO parameters. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green areas are neutral.
An MEP analysis of this compound would be instrumental in identifying the nucleophilic and electrophilic sites. For instance, the nitrogen atom in the quinoline ring is expected to be an electron-rich region (red), while the areas around the hydrogen atoms and the electron-withdrawing halogen substituents would likely be electron-deficient (blue).
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui functions are another tool derived from DFT that provide a more quantitative measure of the reactivity of different atomic sites in a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:
f+(r): For nucleophilic attack (measures the site's reactivity towards an electron-donating species).
f-(r): For electrophilic attack (measures the site's reactivity towards an electron-accepting species).
f0(r): For radical attack.
By calculating the Fukui functions for each atom in this compound, one could precisely rank the atoms in terms of their susceptibility to electrophilic, nucleophilic, and radical attacks.
Computational Study of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For a potential reaction involving this compound, computational methods could be used to:
Map the potential energy surface of the reaction.
Locate the structures of transition states.
Calculate the energy barriers for different reaction pathways.
Determine the thermodynamics of the reaction.
This information is crucial for understanding the feasibility of a reaction and for designing more efficient synthetic routes.
Molecular Modeling and Interaction Studies
Molecular modeling techniques, such as molecular docking, can be used to study the non-covalent interactions of this compound with other molecules, such as biological macromolecules. These studies are particularly relevant in the context of drug design and materials science. For example, if this compound were being investigated as a potential drug candidate, molecular docking could be used to predict its binding affinity and orientation within the active site of a target protein. These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that govern the binding process.
Computational Assessment of Molecular Recognition Principles
There is currently a lack of specific published research detailing the computational assessment of molecular recognition principles for this compound. Such studies would typically involve the use of quantum mechanics, molecular dynamics simulations, and other computational methods to understand how this molecule interacts with biological macromolecules or other chemical species. These investigations would provide insights into the non-covalent interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, that govern the recognition processes at a molecular level.
Molecular Docking Studies for Scaffold-Target Interaction Hypotheses
Chemical Reactivity and Derivatization Strategies for the 7 Bromo 4,6 Dichloroquinoline Scaffold
Substitution Reactions at Halogenated Positions
The differential reactivity of the halogen atoms on the 7-Bromo-4,6-dichloroquinoline core is a cornerstone of its synthetic utility. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, while the bromine at C7 and the chlorine at C6 are more amenable to metal-catalyzed cross-coupling reactions. This selectivity allows for a stepwise and controlled introduction of various substituents.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing effect of the quinoline (B57606) nitrogen atom activates the C4-chloro substituent towards nucleophilic attack. This enhanced reactivity allows for the selective displacement of the C4-chloride by a variety of nucleophiles, leaving the C6-chloro and C7-bromo substituents intact under appropriate reaction conditions. This differential reactivity is a key feature in the synthetic utility of this scaffold, enabling the sequential introduction of different functionalities.
Commonly employed nucleophiles include anilines and other amino compounds, which readily displace the C4-chloro group to form the corresponding 4-aminoquinoline (B48711) derivatives. For instance, the reaction of this compound with substituted anilines in the presence of a suitable acid catalyst, such as hydrochloric acid, and a solvent like isopropanol, proceeds efficiently to yield the desired N-aryl-7-bromo-6-chloroquinolin-4-amine derivatives.
Metal-Catalyzed Cross-Coupling Reactions
The halogen atoms at the C6 and C7 positions of the this compound scaffold are ideal handles for the introduction of carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. These reactions significantly expand the structural diversity of the accessible quinoline derivatives.
Suzuki Coupling: The Suzuki coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is a powerful tool for forming carbon-carbon bonds. The bromine atom at the C7 position of this compound can be selectively coupled with various boronic acids or their esters. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as sodium carbonate or potassium phosphate, in a suitable solvent system like a mixture of dioxane and water. This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C7 position.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst. The C7-bromo substituent of this compound can be efficiently coupled with various terminal alkynes to introduce alkynyl moieties onto the quinoline core. These alkynyl-substituted quinolines can serve as versatile intermediates for further transformations.
Functional Group Transformations on the Quinoline Ring
Beyond substitution at the halogenated positions, the quinoline ring of this compound can undergo further functionalization.
Modification of the Nitrogen Heterocycle
The nitrogen atom in the quinoline ring can be targeted for specific chemical modifications. For example, oxidation of the quinoline nitrogen can be achieved using oxidizing agents like urea-hydrogen peroxide (UHP) in the presence of an acid such as trifluoroacetic acid (TFA). This reaction yields the corresponding this compound N-oxide. The resulting N-oxide can then be used in subsequent reactions to introduce further functionality to the molecule.
Manipulation of Existing Substituents
The substituents introduced onto the this compound scaffold can be further modified to create more complex molecules. For example, if a substituent with a protected functional group is introduced, deprotection can reveal a reactive handle for subsequent reactions. This strategy allows for the construction of intricate molecular architectures in a stepwise manner.
Formation of Complex Hybrid Compounds
The derivatization strategies discussed above pave the way for the synthesis of complex hybrid compounds where the this compound scaffold is linked to other molecular entities. For instance, the sequential application of SNAr and cross-coupling reactions allows for the attachment of different pharmacophores at various positions of the quinoline ring. This modular approach is highly valuable in medicinal chemistry for the generation of libraries of compounds with diverse biological activities. The resulting complex molecules often exhibit unique properties derived from the combination of the different structural motifs.
Quinoline-Triazole Hybrid Systems
Molecular hybridization is a powerful strategy in medicinal chemistry that combines two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. The fusion of a quinoline moiety with a 1,2,3-triazole ring has been a subject of significant interest.
The synthesis of quinoline-triazole hybrids from haloquinoline precursors is well-established, typically proceeding via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". mdpi.com While direct derivatization of this compound is not extensively documented in peer-reviewed literature, the established reactivity of analogous compounds, such as 4,7-dichloroquinoline, provides a clear blueprint for this transformation.
The synthetic sequence begins with a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at C4 is highly activated by the adjacent ring nitrogen, making it susceptible to displacement by nucleophiles. Reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF selectively displaces the C4-chloro group to furnish a 4-azidoquinoline (B3382245) intermediate. The C6-chloro and C7-bromo positions remain unaffected under these conditions.
This 4-azido-7-bromo-6-chloroquinoline intermediate can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield the desired 1,4-disubstituted 1,2,3-triazole ring. mdpi.com This modular approach allows for the introduction of a wide array of substituents, depending on the structure of the alkyne used.
| Entry | Alkyne Reactant | Resulting C4-Substituent | Reference |
| 1 | Propargyl alcohol | (1H-1,2,3-triazol-4-yl)methanol | mdpi.com |
| 2 | Phenylacetylene | 4-phenyl-1H-1,2,3-triazole | mdpi.com |
| 3 | 2-Ethynylpyridine | 4-(pyridin-2-yl)-1H-1,2,3-triazole | mdpi.com |
| 4 | 3-Butyn-1-ol | 2-(1H-1,2,3-triazol-4-yl)ethanol | mdpi.com |
Table 1: Examples of Quinoline-Triazole Hybrids Synthesized via CuAAC from 4-Azido-7-chloroquinoline. This table illustrates the versatility of the click chemistry approach, which is directly applicable to the 4-azido derivative of this compound.
Quinoline-Sulfonamide Hybrid Systems
The conjugation of a quinoline scaffold with a sulfonamide moiety is another prominent hybridization strategy, yielding compounds with a broad spectrum of biological applications. The synthesis of these hybrids from this compound can be achieved primarily through nucleophilic aromatic substitution, leveraging the high reactivity of the C4-chloro position.
Following the established reactivity patterns of polyhalogenated quinolines, the C4-chloro atom is the most electrophilic center for SNAr reactions. researchgate.net It can be selectively displaced by the amino group of an aromatic or aliphatic sulfonamide. For instance, reacting this compound with various aminobenzenesulfonamides in the presence of a catalyst (e.g., p-toluenesulfonic acid) or under reflux conditions in a suitable solvent would yield the corresponding N-(quinolin-4-yl)sulfonamide derivatives. The less reactive C6-chloro and C7-bromo substituents would remain intact, providing opportunities for subsequent functionalization.
An alternative, though less direct, approach involves first converting a haloquinoline into a quinolinesulfonyl chloride. This intermediate can then be reacted with a diverse range of primary or secondary amines to form the sulfonamide bond. researchgate.net However, for the this compound scaffold, the direct SNAr approach is more straightforward for building quinoline-sulfonamide hybrids via the C4 position.
| Entry | Amine Reactant | Resulting C4-Substituent | Reaction Type | Reference |
| 1 | p-Phenylenediamine | N-(4-aminophenyl)amine | SNAr | nih.gov |
| 2 | m-Phenylenediamine | N-(3-aminophenyl)amine | SNAr | nih.gov |
| 3 | Morpholine | Morpholin-4-yl | SNAr | mdpi.com |
| 4 | Piperidine | Piperidin-1-yl | SNAr | researchgate.net |
Table 2: Examples of C4-Amino Derivatives of Chloroquinolines via Nucleophilic Aromatic Substitution (SNAr). These examples demonstrate the feasibility of attaching amine-containing molecules, including sulfonamides, to the C4 position of a haloquinoline scaffold.
Regiocontrol in Multi-Substituted Quinoline Systems
The synthetic utility of this compound is critically dependent on the ability to control the regioselectivity of its reactions. The three halogen atoms at positions C4, C6, and C7 exhibit distinct reactivities governed by the electronic environment of the quinoline ring and the intrinsic properties of the carbon-halogen bonds. This differential reactivity can be exploited to achieve selective functionalization.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the reactivity of a haloaromatic substrate is determined by the stability of the intermediate Meisenheimer complex, which is favored by electron-withdrawing groups positioned ortho and para to the leaving group. In the quinoline system, the ring nitrogen acts as a powerful electron-withdrawing group, strongly activating the C4 position (and to a lesser extent, the C2 position) towards nucleophilic attack.
C4-Chloro: This position is highly activated and is the primary site for SNAr. Reactions with a wide range of nucleophiles (amines, alkoxides, azides) occur selectively at C4, often under mild conditions. researchgate.netnih.gov
C6-Chloro: This position is part of the benzene (B151609) ring portion of the scaffold and lacks direct activation from the heterocyclic nitrogen. It is therefore significantly less reactive towards nucleophiles than the C4-chloro.
C7-Bromo: Similar to the C6-chloro, the C7-bromo is not activated towards SNAr and is unreactive under conditions that readily substitute the C4-chloro. In some specific cases, a halogen at the C7 position can be substituted if there is a very strong activating group, like a nitro group, at an adjacent position, but this is not the case here. nih.gov
Therefore, a high degree of regioselectivity can be achieved, with nucleophiles preferentially attacking the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions: In contrast to SNAr, the regioselectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) is governed by the bond strength of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) complex. researchgate.netmdpi.com The generally accepted order of reactivity is C-I > C-Br > C-Cl. mdpi.com
C7-Bromo: The C-Br bond is weaker and more reactive in oxidative addition than the C-Cl bond. Consequently, the C7 position is the most likely site for selective cross-coupling. It is possible to perform reactions like Suzuki or Sonogashira coupling at the C7 position while leaving the two chloro substituents untouched, provided the reaction conditions are carefully controlled. nih.govnsf.gov
C4-Chloro and C6-Chloro: The C-Cl bonds are stronger and require more forcing conditions (e.g., higher temperatures, specialized ligands) to react. While C4-selective cross-coupling on dichloroquinolines has been achieved under specific ligand control, the C7-bromo would remain the most reactive site on the this compound scaffold under standard conditions. nsf.gov
This orthogonal reactivity allows for a sequential functionalization strategy: a palladium-catalyzed cross-coupling can be performed first at C7, followed by a nucleophilic aromatic substitution at C4.
Exploration of Research Applications of 7 Bromo 4,6 Dichloroquinoline Scaffolds
Scaffold Design in Chemical Biology Research
The quinoline (B57606) scaffold is a significant heterocyclic aromatic compound, recognized for its broad spectrum of biological activities and presence in many pharmaceutical agents. biointerfaceresearch.comnih.govresearchgate.net This structural motif is a cornerstone in medicinal chemistry for designing novel therapeutic derivatives. nih.govresearchgate.net The functionalization at various positions on the quinoline ring can lead to diverse pharmacological activities. nih.gov Specifically, the 7-bromo-4,6-dichloroquinoline structure offers a unique template for developing new chemical entities due to the specific placement of its halogen atoms, which can influence molecular interactions and provide sites for further chemical modifications.
Investigation of Biological Activity Profiles: Insights into Scaffold Interaction Potential
Quinoline derivatives are known to possess a wide array of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. biointerfaceresearch.comresearchgate.net The introduction of halogen atoms into the quinoline scaffold can significantly modulate these activities. Halogens can participate in various interactions, such as hydrophobic and polar interactions, and can alter the polarity of adjacent atoms, which is crucial for the structure-activity relationship (SAR) of the molecule. drugdesign.org For instance, halogenated quinoline derivatives have been investigated as potential inhibitors of monoamine oxidase A and B, enzymes implicated in neurodegenerative diseases. nih.gov
The anticancer potential of quinoline derivatives is a major area of research. These compounds can induce apoptosis, inhibit angiogenesis, and disrupt cell migration in cancer cells. researchgate.net The substitution pattern on the quinoline ring plays a critical role in determining the cytotoxic efficacy. For example, SAR studies on 4-anilinoquinazolines, a related heterocyclic system, revealed that halogen substitutions at the meta position of the anilino ring lead to potent inhibitors of the EGF-R kinase by forming favorable interactions within the ATP-binding domain. drugdesign.org Similarly, the halogen atoms on the this compound scaffold can be expected to influence its interaction with various biological targets.
Below is a table summarizing some of the investigated biological activities of various quinoline-based compounds.
| Compound Class | Biological Activity | Potential Target/Mechanism of Action |
| Halogenated Quinolines | Anticancer | Inhibition of protein kinases, Induction of apoptosis researchgate.netdrugdesign.org |
| 4-Aminoquinolines | Antimalarial | Interference with the parasite's life cycle biointerfaceresearch.com |
| Fluoroquinolones | Antibacterial | Inhibition of DNA gyrase and topoisomerase IV biointerfaceresearch.com |
| Quinoline-Sulfonamides | Anti-infective, Anticancer | Varies depending on substitution mdpi.com |
Design Principles for Quinoline-Based Chemical Probes
Quinoline-based scaffolds are valuable for the development of chemical probes, particularly fluorescent probes, used in bioimaging. crimsonpublishers.comresearchgate.net The intrinsic fluorescence of the quinoline ring system makes it an attractive core for designing sensors for metal ions, pH, and various biomolecules. crimsonpublishers.comnih.gov The design of these probes is guided by several key principles to ensure high selectivity, sensitivity, and applicability in complex biological systems. researchgate.net
A crucial design strategy involves the modular construction of the probe, often comprising domains for tuning photophysical properties, enhancing compound polarization, and allowing for structural diversity. nih.gov The this compound scaffold provides reactive sites at the halogenated positions for the introduction of reporter groups or targeting moieties via reactions like palladium-catalyzed cross-coupling. nih.gov This allows for a combinatorial approach to develop a library of probes with varied characteristics. nih.gov
Furthermore, the design often incorporates mechanisms to modulate the fluorescence output upon interaction with the target analyte. For instance, probes can be designed to exhibit a "turn-on" fluorescence response, where the emission is enhanced upon binding to the target. arabjchem.org This can be achieved through processes like chelation-enhanced fluorescence (CHEF) or by inhibiting photo-induced electron transfer (PET). crimsonpublishers.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to rationalize the design and predict the photophysical properties of the probes. acs.org
Coordination Chemistry and Metal Complexation Studies
The nitrogen atom in the quinoline ring makes it an excellent ligand for coordinating with metal ions. nih.gov The study of these metal complexes is a significant area of inorganic and medicinal chemistry, as the coordination of a metal can dramatically alter the biological activity of the quinoline ligand. nih.gov
Ligand Properties and Chelation Behavior with Transition Metal Ions
This compound can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. The electronic properties of the quinoline ring, influenced by the electron-withdrawing halogen substituents, can affect the stability and reactivity of the resulting metal complexes. researchgate.net
For enhanced stability, multidentate ligands are often designed by introducing additional coordinating groups onto the quinoline scaffold. For example, 8-hydroxyquinoline is a well-known chelating agent that forms stable complexes with a variety of metal ions. nih.gov The combination of the quinoline nitrogen and the hydroxyl group allows for the formation of a stable five-membered chelate ring with a metal ion. nih.gov The chelation properties can be further tuned by modifying the substituents on the quinoline ring. The interaction of quinone-quinoline chelators with metal ions like iron and copper has been shown to generate reactive oxygen species, a property that could be exploited in anticancer therapies. mdpi.com
Structural Analysis of Metal-Quinoline Coordination Complexes
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of metal-quinoline complexes. nih.govresearchgate.net These studies provide detailed information on bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov Transition metal complexes with quinoline-based ligands have been shown to adopt various geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the specific ligand structure. isca.inwikipedia.org
The table below shows common coordination geometries for some transition metal ions often studied with quinoline-based ligands.
| Metal Ion | Common Coordination Number(s) | Typical Geometries |
| Zinc(II) | 4, 6 | Tetrahedral, Octahedral nih.govnih.gov |
| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral isca.in |
| Nickel(II) | 4, 6 | Square Planar, Octahedral researchgate.net |
| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral rsc.org |
| Platinum(II) | 4 | Square Planar acs.org |
Theoretical Studies on Metal-Ligand Bonding in Quinoline Complexes
Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and bonding in metal-quinoline complexes. mdpi.comresearchgate.netrsc.org These theoretical studies provide valuable insights that complement experimental findings. DFT calculations can be used to optimize the geometry of the complexes, calculate vibrational frequencies, and predict electronic properties such as HOMO-LUMO energy gaps. rsc.orgarabjchem.org
These calculations help in understanding the nature of the metal-ligand bond, including the contributions of covalent and electrostatic interactions. arabjchem.org For instance, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the complexes, which is useful for understanding their photophysical properties. arabjchem.org Theoretical studies can also be used to explore the reactivity of the complexes and to rationalize their observed biological activities. By combining experimental and theoretical approaches, a deeper understanding of the structure-property relationships in metal-quinoline complexes can be achieved.
Role as Key Intermediates in Fine Chemical Synthesis
This compound serves as a pivotal intermediate in the synthesis of fine chemicals, largely due to the presence of multiple reactive sites that can be selectively functionalized. The chlorine atoms, particularly the one at the 4-position, are susceptible to nucleophilic substitution, while the bromine atom at the 7-position can participate in various cross-coupling reactions. This differential reactivity is a key feature that synthetic chemists exploit to build complex molecules step-by-step.
For instance, in the synthesis of antimalarial drug analogues, the related compound 7-bromo-4-chloroquinoline is a crucial intermediate. nih.gov The chlorine at the 4-position can be readily displaced by amines to introduce a side chain, while the bromine at the 7-position allows for further diversification of the molecule through reactions like Suzuki or Buchwald-Hartwig couplings. This strategic functionalization is essential for tuning the pharmacological properties of the final compounds.
While specific research on this compound as a direct precursor for advanced organic materials is not extensively documented, the functional group compatibility and reactivity of halogenated quinolines suggest their potential in this area. The quinoline nucleus is known to exhibit interesting photophysical properties, and the presence of heavy atoms like bromine can enhance intersystem crossing, a desirable property for applications in phosphorescent organic light-emitting diodes (OLEDs).
The chloro and bromo substituents on the this compound scaffold provide handles for the introduction of various organic functionalities. Through cross-coupling reactions, chromophoric or electronically active groups can be attached to the quinoline core. This modular approach could allow for the systematic tuning of the electronic and optical properties of the resulting materials, making them suitable for applications in sensors, organic electronics, and functional dyes.
The utility of this compound as a building block for complex molecular architectures is rooted in its capacity for sequential and regioselective reactions. The distinct reactivity of the C-Cl and C-Br bonds allows for a programmed synthetic approach to elaborate molecular structures.
For example, the chlorine at the 4-position is highly activated towards nucleophilic aromatic substitution, allowing for the introduction of a variety of nucleophiles. Subsequently, the bromine at the 7-position can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. This stepwise functionalization is instrumental in the construction of intricate molecular frameworks, including those found in biologically active compounds and functional materials. The synthesis of various substituted quinolines for medicinal chemistry applications often relies on such halogenated precursors to build molecular complexity and diversity. durham.ac.ukmdpi.comnih.gov
A related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, serves as a key intermediate in the synthesis of the anticoccidial drug halofuginone hydrobromide, highlighting the importance of such halogenated heterocyclic scaffolds in the pharmaceutical industry. google.com
Material Science and Supramolecular Chemistry Potential
The presence of multiple halogen atoms on the this compound molecule imparts specific properties that are of interest in material science and supramolecular chemistry. The electron-withdrawing nature of the chlorine and bromine atoms influences the electronic properties of the quinoline ring system, affecting its luminescence and charge-transport characteristics.
Furthermore, halogen atoms can participate in non-covalent interactions, most notably halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom and a Lewis base. In the solid state, these interactions can be exploited to control the packing of molecules in a crystal lattice, a field known as crystal engineering. The specific arrangement of molecules in a crystal can have a profound impact on the material's bulk properties, such as its optical and electronic behavior.
The crystal structure of a related compound, 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline, reveals short Br⋯Cl and Br⋯N contacts, which are indicative of halogen bonding and other non-covalent interactions that direct the supramolecular assembly. nih.govresearchgate.netnih.gov These types of interactions can be used to design and construct novel supramolecular architectures with desired topologies and functions. The ability of this compound to engage in such interactions suggests its potential as a versatile building block for the construction of co-crystals, liquid crystals, and other functional supramolecular materials.
Future Directions and Emerging Research Avenues
Development of Innovative and Eco-Friendly Synthetic Methodologies
The synthesis of polyhalogenated quinolines with precise regiochemistry, such as 7-Bromo-4,6-dichloroquinoline, presents a significant challenge that invites the development of novel synthetic strategies. Traditional methods often suffer from harsh conditions, low yields, and the formation of isomeric mixtures that are difficult to separate. Future research will likely focus on innovative and sustainable approaches to overcome these limitations.
Key Future Methodologies:
Regioselective C-H Halogenation: Direct C-H activation and halogenation of a pre-formed quinoline (B57606) core is a highly atom-economical approach. Future methodologies could involve the use of advanced directing groups that enable the selective installation of chlorine and bromine atoms at the desired 4, 6, and 7-positions. Metal-free protocols using reagents like trihaloisocyanuric acid are particularly promising for their cost-effectiveness and reduced environmental impact.
Transition-Metal-Catalyzed Assembly: Building the quinoline ring from halogenated precursors offers another powerful route. For instance, a Gould-Jacobs or Conrad-Limpach type reaction using a suitably substituted aniline, such as 4-bromo-2-chloroaniline, could be explored. The development of catalysts that tolerate multiple halogen substituents and promote cyclization under mild conditions is a key research goal.
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, which is particularly important when handling potentially hazardous halogenating agents. A future flow-based synthesis of this compound could involve a multi-step sequence where halogenation and cyclization steps are telescoped, minimizing manual handling and improving process efficiency.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in heterocyclic synthesis. Developing a microwave-assisted protocol for the construction of the this compound scaffold could provide a rapid and energy-efficient alternative to conventional heating methods.
| Synthetic Approach | Potential Advantages | Key Research Challenge |
| Directed C-H Halogenation | High atom economy, uses simple precursors. | Achieving precise regioselectivity for three distinct positions. |
| Catalytic Ring Assembly | High control over substituent placement. | Catalyst tolerance to multiple halogen atoms. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction kinetics and residence times. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. | Preventing side reactions and decomposition under high energy. |
Advanced Spectroscopic and Structural Characterization Techniques
Given the potential for isomerism, the unequivocal structural confirmation of this compound is paramount. While standard techniques like ¹H NMR are useful, advanced methods are necessary to fully elucidate its structure and electronic properties.
Multidimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments would allow for the unambiguous assignment of all proton and carbon signals, confirming the precise location of the bromine and two chlorine atoms on the quinoline framework.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of the molecule. The distinct isotopic pattern generated by the presence of one bromine and two chlorine atoms would provide a definitive signature for this compound, allowing for its differentiation from other isomers or impurities.
Single-Crystal X-ray Diffraction: The most definitive method for structural elucidation is single-crystal X-ray crystallography. nih.gov Obtaining a suitable crystal of this compound would provide precise bond lengths, bond angles, and information about its solid-state packing arrangement. This data is invaluable for understanding intermolecular interactions and serves as a benchmark for computational models. nih.govsemanticscholar.orgmdpi.com
| Technique | Information Provided | Importance for this compound |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (¹H-¹H, ¹H-¹³C). | Unambiguous assignment of protons and carbons to confirm halogen positions. |
| High-Resolution Mass Spec. | Exact mass and isotopic pattern. | Confirmation of elemental formula (C₉H₄BrCl₂N). |
| X-ray Crystallography | 3D molecular structure and packing. | Definitive proof of structure; provides data for computational validation. |
| FT-IR & Raman Spectroscopy | Molecular vibrations and functional groups. | Fingerprint identification and comparison with theoretical calculations. |
Integration of Machine Learning and Artificial Intelligence in Quinoline Research
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by enabling the prediction of properties and reactions with increasing accuracy. nih.gov For a novel compound like this compound, where experimental data is scarce, these in silico tools offer a powerful starting point for investigation.
Retrosynthesis Prediction: AI-powered retrosynthesis software can propose novel synthetic routes to this compound by analyzing vast databases of chemical reactions. researchgate.net This can help chemists identify non-obvious starting materials and reaction pathways that may be more efficient or sustainable than traditional approaches.
Property Prediction: ML models can predict a wide range of physicochemical properties, such as solubility, melting point, and lipophilicity (logP), as well as spectroscopic data like NMR chemical shifts. researchgate.net By training on large datasets of known halogenated quinolines, these models could provide reliable estimates for this compound, guiding its synthesis and purification.
Reactivity Prediction: AI can predict the most likely sites of reaction on a molecule. digitellinc.com For this compound, an ML model could assess the relative reactivity of the C-Br bond versus the two C-Cl bonds in various cross-coupling reactions, helping to guide the design of experiments for its selective functionalization. digitellinc.com
Biological Activity Screening: If this compound were to be explored for medicinal chemistry, AI models trained on bioactivity data could perform virtual screening to predict its potential as an inhibitor for various biological targets, such as kinases or other enzymes. This would allow for a targeted approach to evaluating its therapeutic potential. ewadirect.com
Exploration of Novel Reactivities and Unique Transformations of the Halogenated Quinoline Core
The presence of three halogen atoms at distinct positions on the quinoline core makes this compound a highly versatile platform for synthetic diversification. The differing reactivities of carbon-bromine and carbon-chlorine bonds under various catalytic conditions are key to its potential for selective functionalization.
Site-Selective Cross-Coupling: A primary area of exploration would be the selective substitution of the three halogen atoms. Generally, a C-Br bond is more reactive than a C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This suggests that the C7-Br position could be functionalized first, leaving the C4-Cl and C6-Cl positions available for subsequent transformations under more forcing conditions. nih.govescholarship.org The relative reactivity of the C4 versus C6 chlorine atoms, influenced by their electronic environment, would also be a key area of study. nih.govmdpi.com
Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the 4-position of the quinoline ring is activated toward nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This could allow for the selective displacement of the C4-Cl with various nucleophiles (e.g., amines, alcohols, thiols) while leaving the C6-Cl and C7-Br untouched.
Metal-Halogen Exchange: The use of organolithium or Grignard reagents could facilitate metal-halogen exchange, likely occurring preferentially at the more reactive C-Br bond. The resulting organometallic intermediate could then be trapped with various electrophiles, introducing a wide range of functional groups at the C7 position.
| Position | Halogen | Expected Relative Reactivity (Pd-Coupling) | Potential Selective Reaction |
| C4 | Chlorine | Intermediate | Nucleophilic Aromatic Substitution (S_NAr) |
| C6 | Chlorine | Low | Cross-coupling under forcing conditions |
| C7 | Bromine | High | Cross-coupling under mild conditions; Metal-halogen exchange |
Synergistic Approaches Combining Experimental and Computational Chemistry in Quinoline Research
The most comprehensive understanding of this compound will be achieved through a synergistic approach that tightly integrates experimental synthesis and characterization with computational chemistry. mdpi.comresearchgate.net This combination allows for the prediction of properties and reactivities, which can then be tested and validated in the laboratory, creating a feedback loop that accelerates discovery.
DFT for Structural and Spectroscopic Analysis: Density Functional Theory (DFT) calculations can be used to predict the ground-state geometry, vibrational frequencies (IR/Raman), and NMR chemical shifts of this compound. nih.govrsc.org Comparing these computed values with experimental data provides a powerful method for structural validation. nih.govnih.gov
Modeling Reaction Mechanisms: Computational modeling can elucidate the mechanisms of potential transformations. For example, DFT can be used to calculate the activation energies for the oxidative addition of a palladium catalyst to the C4-Cl, C6-Cl, and C7-Br bonds. This would provide a theoretical basis for the experimentally observed regioselectivity in cross-coupling reactions.
Predicting Electronic Properties: Computational tools can calculate molecular properties such as the molecular electrostatic potential (MEP) map and frontier molecular orbitals (HOMO/LUMO). These calculations would reveal the electron-rich and electron-deficient regions of this compound, offering insights into its reactivity towards electrophiles and nucleophiles and guiding the design of new reactions.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in organic synthesis and applied chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
